molecular formula C15H13Cl2N3O B4959070 2-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide

2-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide

Cat. No. B4959070
M. Wt: 322.2 g/mol
InChI Key: BUOBYVPWLHSRIZ-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide, also known as DPAH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazide derivative that has been shown to exhibit a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of enzymes involved in the regulation of cell growth and proliferation. It has also been shown to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the regulation of cell growth and proliferation. It has also been shown to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells. Other effects include the inhibition of inflammation and the regulation of glucose metabolism.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell death. However, one of the limitations of using 2-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.

Future Directions

There are many potential future directions for research on 2-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide. One area of research is in the development of new cancer treatments that target the mechanisms of action of 2-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide. Another area of research is in the development of new anti-inflammatory and anti-diabetic treatments. Additionally, further research is needed to fully understand the mechanisms of action of 2-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide and its potential applications in scientific research.

Synthesis Methods

The synthesis of 2-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide involves the reaction of 2-(3,4-dichlorophenyl)acetic acid with hydrazine hydrate and 3-pyridinecarboxaldehyde. The resulting product is a yellow crystalline powder that is soluble in chloroform and ethanol. The purity of the product can be determined using thin-layer chromatography and melting point analysis.

Scientific Research Applications

2-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide has been extensively studied for its potential applications in scientific research. One of the major areas of research is in the field of cancer treatment. 2-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. Other areas of research include the treatment of inflammation, diabetes, and neurodegenerative diseases.

properties

IUPAC Name

2-(3,4-dichlorophenyl)-N-[(E)-1-pyridin-3-ylethylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O/c1-10(12-3-2-6-18-9-12)19-20-15(21)8-11-4-5-13(16)14(17)7-11/h2-7,9H,8H2,1H3,(H,20,21)/b19-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOBYVPWLHSRIZ-VXLYETTFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CC1=CC(=C(C=C1)Cl)Cl)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC(=C(C=C1)Cl)Cl)/C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823673
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(3,4-dichlorophenyl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide

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